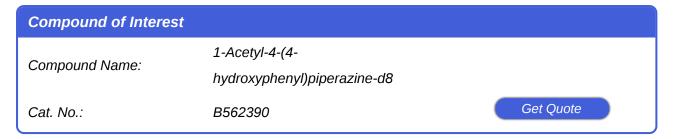


An In-depth Technical Guide to 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8**, a deuterated analog of a versatile piperazine derivative. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for advanced analytical applications.

Compound Identification and Properties

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is the deuterium-labeled form of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a known intermediate in the synthesis of various pharmaceuticals. The incorporation of eight deuterium atoms enhances its utility as an internal standard in quantitative mass spectrometry-based assays, providing a distinct mass shift from its non-deuterated counterpart while maintaining similar physicochemical properties.

Table 1: Chemical and Physical Properties



Property	Value
CAS Number	1185055-85-9[1][2]
Molecular Formula	C12H8D8N2O2[3]
Molecular Weight	228.32 g/mol
Appearance	White to off-white or brown solid
Purity	Typically ≥98% (Specific purity should be confirmed by a lot-specific Certificate of Analysis)
Isotopic Enrichment	(Specific isotopic enrichment should be confirmed by a lot-specific Certificate of Analysis)
Melting Point	180-185 °C (for non-deuterated analog)
Solubility	Soluble in Chloroform, Dichloromethane, DMSO, and Ethyl Acetate[2]
Storage	Short-term at room temperature; long-term at -20°C is recommended[2]

Synthesis

The synthesis of **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8** is not extensively detailed in publicly available literature. However, the synthesis of its non-deuterated analog, **1-Acetyl-4-(4-hydroxyphenyl)piperazine**, is well-documented and provides a likely synthetic route, which would be adapted using deuterated starting materials.

A common synthetic approach involves the acetylation of 4-(4-hydroxyphenyl)piperazine. One patented method describes the reaction of 4-hydroxy phenyl piperazine dihydrobromide with acetic anhydride in an alcohol-water solution in the presence of an alkali to yield the final product with high purity.[4] Another method involves stirring a mixture of 4-(1-piperazinyl)phenol dihydrobromide, acetic anhydride, and potassium carbonate in 1,4-dioxane, followed by refluxing.



To produce the deuterated analog, a similar pathway would be employed, likely starting with a deuterated piperazine ring.

Applications in Research and Drug Development

The primary application of **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8** is as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its structural similarity and mass difference make it an ideal tool for the accurate quantification of **1-Acetyl-4-(4-hydroxyphenyl)piperazine** and its metabolites in complex biological matrices such as plasma, serum, and urine.

The non-deuterated analog, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, is recognized as an intermediate in the synthesis of antifungal agents like ketoconazole.[5][6] Furthermore, derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as potent tyrosinase inhibitors, suggesting potential applications in the research of skin pigmentation disorders.

Experimental Protocols

While a specific, detailed protocol for the use of **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8** is not readily available, a general experimental workflow for its use as an internal standard in an LC-MS/MS method for pharmacokinetic studies is provided below. This protocol is based on established methodologies for using deuterated internal standards.

Table 2: Representative LC-MS/MS Protocol for Quantification using **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8**

Step	Description
1. Standard and Sample Preparation	Prepare a stock solution of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 in a suitable solvent (e.g., methanol or DMSO). Prepare calibration standards by spiking known concentrations of the non-deuterated analyte into the biological matrix of interest (e.g., plasma). Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Sample Extraction	To a known volume of the biological sample (e.g., 100 μL of plasma), add a fixed amount of the 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 internal standard solution. Perform protein precipitation by adding a solvent like acetonitrile or methanol. Vortex and centrifuge to pellet the precipitated proteins. Alternatively, liquid-liquid extraction or solid-phase extraction can be used for cleaner samples.
3. LC Separation	Inject the supernatant from the extracted sample onto a suitable C18 reverse-phase HPLC or UHPLC column. Use a gradient elution with mobile phases typically consisting of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the analyte from matrix components.
4. MS/MS Detection	The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions (MRM mode) for both the analyte and the deuterated internal standard.



5. Quantification

The concentration of the analyte in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Signaling Pathway: Inhibition of Melanin Synthesis

The non-deuterated analog of this compound is related to a class of molecules that act as tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin synthesis pathway (melanogenesis).[7][8] By inhibiting this enzyme, these compounds can reduce the production of melanin, making them of interest for treating hyperpigmentation disorders. The following diagram illustrates the melanin synthesis pathway and the point of inhibition.



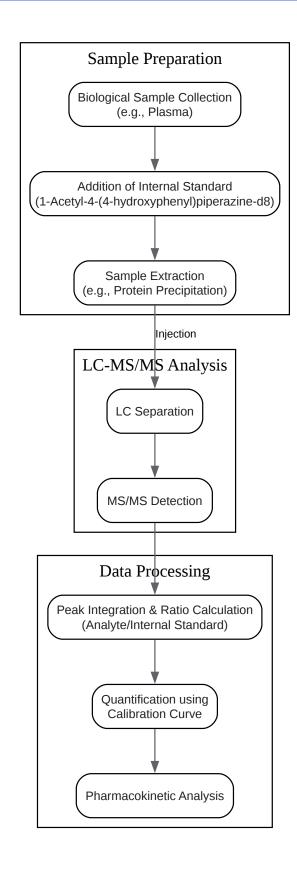
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Caption: Melanin synthesis pathway and the inhibitory action of tyrosinase inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **1- Acetyl-4-(4-hydroxyphenyl)piperazine-d8** as an internal standard.





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Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.



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